

L-10503: A Technical Overview of a Novel Non-Hormonal Antifertility Agent

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: L-10503

Cat. No.: B1673684

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

L-10503, identified as 2-(3-methoxyphenyl)-5,6-dihydro-s-triazole[5,1-a]isoquinoline, is a pioneering non-hormonal, non-prostaglandin antifertility compound.^[1] Discovered in the 1970s, its primary mechanism of action involves the termination of pregnancy after the blastocyst has implanted in the uterus. This is achieved through the targeted inhibition of prostaglandin (PG) metabolism, without affecting PG synthesis.^{[1][2]} This document provides a comprehensive guide to the discovery, mechanism of action, and known biological effects of **L-10503**, based on the available scientific literature.

Discovery and Core Compound Details

L-10503 was first described in a 1977 publication by Lerner et al. as a novel antifertility agent.^[3] Its chemical structure is 2-(3-methoxyphenyl)-5,6-dihydro-s-triazole[5,1-a]isoquinoline.^[1]

Table 1: Compound Identification

Parameter	Value
Compound Name	L-10503
Chemical Name	2-(3-methoxyphenyl)-5,6-dihydro-s-triazole[5,1-a]isoquinoline
Compound Type	Non-hormonal, non-prostaglandin antifertility agent
CAS Number	Not available in the searched literature

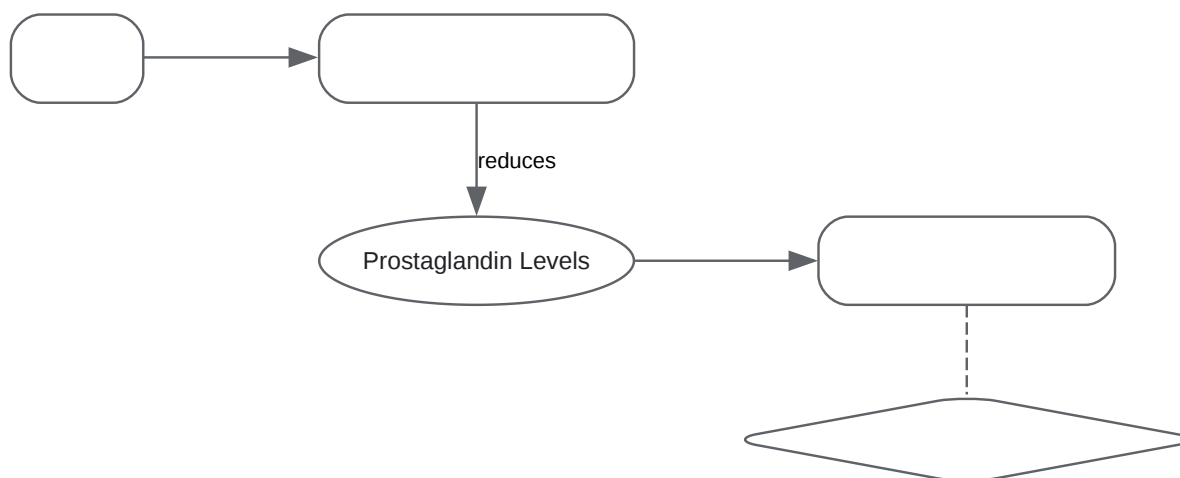
Synthesis

Detailed experimental protocols for the synthesis of **L-10503** are not readily available in the public domain. The primary research article from 1977 is not widely accessible in its full text.

Mechanism of Action & Signaling Pathway

L-10503 exerts its antifertility effects by inhibiting the metabolic breakdown of prostaglandins. This leads to an accumulation of prostaglandins in key reproductive tissues, disrupting the finely tuned processes required for maintaining pregnancy.

A study in rats demonstrated that administering **L-10503** on day 9 of gestation led to a significant reduction in prostaglandin metabolism in the placenta, uterus, and lungs.^{[1][2]} Notably, the synthesis of prostaglandins was not affected by the compound.^[1] This targeted inhibition of PG metabolism is the key to its biological activity.



[Click to download full resolution via product page](#)

Caption: Signaling pathway of **L-10503**'s antifertility action.

Experimental Protocols

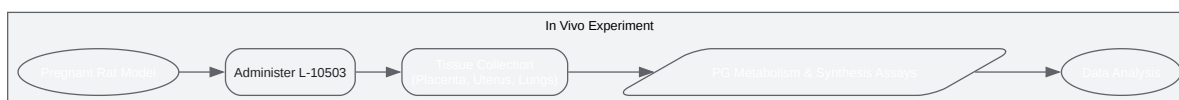
While the full experimental details from the original studies are not available, the abstracts indicate the following methodologies were employed:

In Vivo Studies in Pregnant Rats

- Animal Model: Pregnant rats were used to assess the in vivo effects of **L-10503**.
- Dosing Regimen: The compound was administered on specific days of gestation, including day 9, 13, and 15.[\[1\]](#)
- Tissue Collection: Placenta, uterus, and lungs were collected for analysis.[\[1\]](#)
- Prostaglandin Metabolism Assay: The ability of tissue homogenates to metabolize radiolabeled prostaglandins (e.g., $[3H]$ -PGF 2α or $[3H]$ -PGE1) was measured.[\[2\]](#)
- Prostaglandin Synthesis Assay: The synthesis of prostaglandins in the collected tissues was also quantified.[\[1\]](#)

Deciduoma Studies in Rats

- The effect of **L-10503** on prostaglandin synthesis and metabolism was also investigated in rat deciduoma models.



[Click to download full resolution via product page](#)

Caption: Experimental workflow for in vivo studies of **L-10503**.

Quantitative Data

The available literature does not provide specific quantitative data such as IC50 values or percentage inhibition in a tabular format. The primary finding reported is a reduction in prostaglandin metabolism in the specified tissues.[1][2]

Conclusion and Future Directions

L-10503 represents an early and significant development in the search for non-hormonal contraceptives. Its unique mechanism of targeting prostaglandin metabolism, rather than synthesis or hormonal pathways, sets it apart. While the historical nature of the research limits the availability of detailed modern experimental data, the foundational discovery highlights a promising avenue for the development of novel antifertility agents. Further research to synthesize and re-evaluate **L-10503** and its analogs using contemporary drug discovery platforms could unveil new therapeutic opportunities in reproductive health.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. chemrxiv.org [chemrxiv.org]
- To cite this document: BenchChem. [L-10503: A Technical Overview of a Novel Non-Hormonal Antifertility Agent]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1673684#discovery-and-synthesis-of-l-10503]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com